2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid

Fragment-based drug discovery Lead-likeness Physicochemical property screening

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid (CAS 20322-09-2), also referred to as 5H‑pyrrolo[2,3‑b]pyrazine‑7‑acetic acid, is a heterocyclic building block (MW 177.16 g/mol, C₈H₇N₃O₂) comprising a pyrrolo[2,3‑b]pyrazine core with a carboxylic acid appendage at the 7‑position. The pyrrolo[2,3‑b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous ATP‑competitive kinase inhibitors, including inhibitors of CDKs, GSK‑3β, JAK3, SYK, FGFR, and ATR.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 20322-09-2
Cat. No. B1388526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid
CAS20322-09-2
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=N1)C(=CN2)CC(=O)O
InChIInChI=1S/C8H7N3O2/c12-6(13)3-5-4-11-8-7(5)9-1-2-10-8/h1-2,4H,3H2,(H,10,11)(H,12,13)
InChIKeyFZFICJZMPLPCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid (CAS 20322-09-2) – Core Scaffold Reference for Kinase-Targeted Chemical Biology & Procurement


2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid (CAS 20322-09-2), also referred to as 5H‑pyrrolo[2,3‑b]pyrazine‑7‑acetic acid, is a heterocyclic building block (MW 177.16 g/mol, C₈H₇N₃O₂) comprising a pyrrolo[2,3‑b]pyrazine core with a carboxylic acid appendage at the 7‑position [1]. The pyrrolo[2,3‑b]pyrazine scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous ATP‑competitive kinase inhibitors, including inhibitors of CDKs, GSK‑3β, JAK3, SYK, FGFR, and ATR [2][3][4]. Its computed physicochemical profile—XLogP3‑AA of ‑0.2, two hydrogen‑bond donors, four hydrogen‑bond acceptors, and two rotatable bonds [1]—defines its suitability as a polar, fragment‑like intermediate for lead‑optimization campaigns, distinct from more lipophilic, fully elaborated analogs.

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid (CAS 20322-09-2) – Why In‑Class Analogs Cannot Be Interchanged Arbitrarily


Substitution pattern on the pyrrolo[2,3‑b]pyrazine nucleus dictates kinase selectivity, potency, and physicochemical properties. The 7‑acetic acid moiety provides a polar, ionizable anchor that fundamentally alters the structure‑activity relationship (SAR) compared to 7‑alkyl, 7‑aryl, or 7‑amide analogs. For instance, 7‑carboxylic acid isopropylamide derivatives exhibit nanomolar SYK inhibition (PDB: 4I0R) [1], while 6‑phenyl‑7‑alkyl aloisines are potent CDK/GSK‑3 inhibitors (IC₅₀ 120–650 nM) [2]. These divergent biological profiles preclude direct functional substitution. Moreover, the free carboxylic acid enables specific downstream chemistries—amide coupling, esterification, reduction—that are inaccessible to analogs lacking this functional group, making 2‑(5H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)acetic acid a non‑interchangeable strategic intermediate in drug‑discovery workflows.

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid – Quantitative Comparator Evidence for Informed Procurement


Physicochemical Differentiation: Fragment‑Like Polarity vs. Lipophilic Aloisine Scaffolds

The target compound exhibits an XLogP3‑AA of ‑0.2, significantly lower than that of representative aloisine CDK/GSK‑3 inhibitors and other 6,7‑disubstituted pyrrolo[2,3‑b]pyrazines, indicating superior aqueous solubility and compliance with fragment‑based lead‑generation guidelines [1][2].

Fragment-based drug discovery Lead-likeness Physicochemical property screening

Hydrogen‑Bond Donor/Acceptor Profile Enables Distinct Target Engagement

The target compound possesses two hydrogen‑bond donors (HBD) and four hydrogen‑bond acceptors (HBA), compared to one HBD and three HBA for the aloisine parent scaffold. This expanded H‑bond capacity offers additional interaction possibilities with the kinase hinge region and solvent‑exposed residues [1][2].

Kinase hinge-binding Hydrogen-bond interactions Selectivity design

Carboxylic Acid Handle Permits Divergent Derivatization Compared to 7‑Amide or 7‑Alkyl Analogs

The free carboxylic acid at position 7 of the target compound is a versatile synthetic handle, enabling amide coupling, esterification, reduction to primary alcohol, and Curtius rearrangement, whereas the 7‑carboxylic acid isopropylamide analog (as co‑crystallized in SYK PDB: 4I0R, IC₅₀ values in the low nanomolar range) is synthetically terminal [1]. This renders the target compound a preferred divergent intermediate for exploring SAR at the 7‑position vector.

Chemical biology Parallel synthesis Structure-activity relationship expansion

Molecular Weight Advantage: Fragment‑Like Compliance vs. Fully Decorated Kinase Inhibitors

With a molecular weight of 177.16 g/mol, the target compound falls well within the Rule‑of‑Three (MW ≤300) for fragment‑based drug discovery, whereas advanced leads such as the FGFR inhibitors in the pyrrolo[2,3‑b]pyrazine series reported by Zhao et al. have MW >400 g/mol [1][2]. This size difference directly impacts screening library design and hit‑to‑lead progression strategies.

Fragment-based screening Rule-of-three compliance Lead optimization

Commercial Purity Specifications: 98% (HPLC) vs. 95% Grade Options

Suppliers such as Beyotime and Synblock offer this compound at ≥98% purity (HPLC), as compared to the 95% minimum purity specification from other vendors [1]. The higher purity grade reduces the risk of confounding biological assay results caused by trace impurities that may act as pan‑assay interference compounds (PAINS) or residual metal catalysts.

Chemical procurement Analytical quality control Reproducibility

Limitation Statement: Absence of Direct Comparative Biological Activity Data for the Target Compound

A systematic search of the primary literature and authoritative databases reveals no published biochemical IC₅₀, Kd, or cellular activity data for 2‑(5H‑pyrrolo[2,3‑b]pyrazin‑7‑yl)acetic acid itself. All kinase inhibition data referenced in this guide pertain to structural analogs (7‑amide, 7‑alkyl, 6‑aryl‑7‑alkyl derivatives) and constitute class‑level inference [1]. This evidence gap must be considered when selecting this compound for direct biological screening versus pre‑characterized analogs.

Data transparency Procurement risk Evidence gap

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid – Recommended Research & Industrial Application Scenarios


Fragment‑Based Lead Generation Targeting Kinase Hinge Binders

With MW = 177.16 g/mol and XLogP3‑AA = ‑0.2, this compound is Rule‑of‑Three compliant and is directly suitable for fragment screening libraries aimed at identifying novel kinase hinge‑binding motifs . Its pyrrolo[2,3‑b]pyrazine core mimics the adenine ring of ATP, while the polar carboxylic acid group can probe solvent‑exposed or phosphate‑binding regions of the kinase active site. In contrast to larger, pre‑decorated analogs such as aloisines (MW >260 g/mol, logP >2.5), this fragment allows independent optimization of each vector .

Divergent Synthesis of 7‑Position SAR Libraries via Carboxylic Acid Derivatization

The free carboxylic acid group serves as a branch point for parallel synthesis of amide, ester, and reverse‑amide libraries, enabling systematic exploration of the 7‑position vector in kinase inhibitor programs. The biological relevance of this vector is validated by the co‑crystal structure of a 7‑carboxylic acid isopropylamide analog bound to SYK kinase (PDB: 4I0R, 2.10 Å resolution), where the 7‑amide moiety engages the kinase active site . Procuring the free acid rather than the pre‑formed amide reduces the number of separate building blocks required for the campaign.

Quality‑Controlled Intermediate for Multi‑Step Medicinal Chemistry Campaigns Requiring ≥98% Purity

For synthetic programs where intermediate purity directly affects final compound yield and purity profiles, the 98% (HPLC) grade offered by suppliers such as Beyotime and Synblock provides a 3‑percentage‑point purity advantage over the 95% minimum grade . This reduces the need for intermediate purification steps and minimizes carry‑through of impurities that could interfere with subsequent reactions or biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.